12-Aminododecanoic acid

Catalog No.
S589379
CAS No.
693-57-2
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Aminododecanoic acid

CAS Number

693-57-2

Product Name

12-Aminododecanoic acid

IUPAC Name

12-aminododecanoic acid

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)

InChI Key

PBLZLIFKVPJDCO-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCCN

Synonyms

12-Aminododecanoic Acid; 12-Amindodecanoic Acid; ADA; λ-Aminolauric Acid; ω-Aminododecanoic Acid; ω-Aminolauric Acid;

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC[NH3+]
  • Biodegradable polymer synthesis

    12-Aminododecanoic acid is a key building block for the synthesis of biodegradable polymers. These polymers have gained significant interest due to their potential to address environmental concerns associated with traditional, non-biodegradable plastics. Research has explored the use of 12-AD in the development of biocompatible hydrogels for drug delivery and tissue engineering applications [].

  • Peptide synthesis

    12-Aminododecanoic acid can be functionalized and incorporated into peptides. These modified peptides can exhibit specific properties, such as improved stability or targeting abilities, making them valuable tools for studying biological processes and developing novel therapeutics [].

  • Nanoparticle synthesis

    12-Aminododecanoic acid can be used in the synthesis of nanoparticles for various purposes, including drug delivery and imaging. The presence of the amine group allows for the attachment of targeting molecules or imaging probes to the nanoparticle surface, enabling specific delivery and visualization within biological systems [].

  • Material science applications

    12-Aminododecanoic acid can be used to modify the surface properties of materials. For example, research has explored its use in the development of self-assembling monolayers for biosensor applications [].

12-Aminododecanoic acid, also known as 12-aminolauric acid, is an omega-amino fatty acid characterized by a long alkane chain containing a terminal carboxylic acid group and an amino group. Its molecular formula is C12H25NO2, with a molecular weight of approximately 215.33 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 185 to 187 °C and a boiling point of about 349.7 °C . It is slightly soluble in water, with a solubility of approximately 137 mg/L at 20 °C, and possesses a low vapor pressure .

12-Aminododecanoic acid plays a significant role in organic synthesis, particularly as a reagent for the preparation of various compounds, including pharmaceuticals. The amino group in this compound can react with carboxylic acids and activated esters, making it useful in the formation of stable amide bonds .

Currently, there is no scientific research readily available describing a specific mechanism of action for 12-aminododecanoic acid in biological systems.

  • Wear gloves and safety glasses when handling the compound to avoid skin or eye irritation.
  • Avoid inhalation of dust or powder from the compound.
  • Store in a cool, dry place away from incompatible materials (strong acids or bases).

The reactivity of 12-aminododecanoic acid primarily involves its amino and carboxylic acid functional groups. Key reactions include:

  • Formation of Amides: The amino group can react with activated carboxylic acids (such as NHS esters) to form stable amide bonds.
  • Condensation Reactions: It can undergo polycondensation reactions at elevated temperatures (above 200 °C), leading to the formation of polyamides or other polymers .
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are crucial in various synthetic pathways, particularly in polymer chemistry and pharmaceutical development.

12-Aminododecanoic acid exhibits several biological activities. It has been identified as a bacterial metabolite and is involved in various metabolic processes within microorganisms. Its structural properties allow it to interact with biological membranes, potentially influencing membrane fluidity and permeability . Additionally, it has been studied for its potential as a corrosion inhibitor for carbon steel, suggesting some protective biochemical properties .

The synthesis of 12-aminododecanoic acid can be achieved through several methods:

  • Direct Amination: This method involves the amination of dodecanoic acid using ammonia or amines under specific catalytic conditions.
  • Enzymatic Synthesis: Recent studies have explored the use of enzymes such as omega-laurolactam hydrolase for the biocatalytic synthesis of 12-aminododecanoic acid from natural substrates .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, such as the reduction of corresponding nitriles or the hydrolysis of lactams derived from dodecanoic acid .

These methods highlight the versatility in producing this compound for various applications.

12-Aminododecanoic acid has diverse applications across multiple fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing polyamides, including nylon-12, which is used in textiles and engineering plastics.
  • Pharmaceuticals: The compound is utilized in organic synthesis as a reagent for developing pharmaceutical intermediates.
  • Industrial Uses: It functions as an intermediate in producing adhesives and thermoplastics .
  • Corrosion Inhibition: Studies indicate its effectiveness as a corrosion inhibitor for metals, particularly carbon steel .

Research on the interactions involving 12-aminododecanoic acid has indicated its potential effects on biological systems and materials:

  • Corrosion Studies: Interaction studies demonstrate that it inhibits corrosion processes on metal surfaces by affecting anodic reactions more significantly than cathodic reactions .
  • Biocompatibility Assessments: Its low toxicity profile suggests that it may be suitable for applications in biomedicine or materials science where biocompatibility is essential.

Several compounds share structural similarities with 12-aminododecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
11-Aminoundecanoic AcidC11H23NO2Similar structure; used as a monomer for nylon-11
10-Aminodecanoic AcidC10H21NO2Shorter alkyl chain; also used in polymer synthesis
Dodecanoic AcidC12H24O2Lacks amino group; primarily used as a fatty acid

Uniqueness of 12-Aminododecanoic Acid

What sets 12-aminododecanoic acid apart from these similar compounds is its unique combination of functional groups (amine and carboxylic) at the terminal ends of its alkane chain, which enhances its reactivity in forming amides and other derivatives. This property makes it particularly valuable in synthetic chemistry and materials science compared to its counterparts that lack such functionality.

XLogP3

-0.5

Appearance

Powder

UNII

9042RP777G

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 4 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

693-57-2

Wikipedia

12-aminododecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Dodecanoic acid, 12-amino-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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